

# molecular weight and formula of Lansoprazole thiadiazine impurity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lansoprazole thiadiazine impurity

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# Technical Guide: Lansoprazole and its Thiadiazine Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Lansoprazole and a notable thiadiazine impurity, **Lansoprazole Thiadiazine Impurity** 1. It includes key molecular data, a representative analytical methodology for impurity profiling, and a visualization of the relationship between the active pharmaceutical ingredient (API) and the impurity.

### **Core Data Presentation**

A summary of the key quantitative data for Lansoprazole and its thiadiazine impurity is presented in Table 1. This allows for a direct comparison of their fundamental molecular properties.



Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
Lansoprazole	2-[[3-methyl-4- (2,2,2- trifluoroethoxy)-2 - pyridinyl]methyls ulfinyl]-1H- benzimidazole	103577-45-3	C16H14F3N3O2S	369.36
Lansoprazole Thiadiazine Impurity 1	4-Methylbenzo[1] [2]imidazo[1,2- b]pyrido[1,2-d][1] [3]thiadiazin-3-ol	2518281-98-4	C14H11N3OS	269.3[4]

## **Physicochemical Characteristics**

Lansoprazole is a substituted benzimidazole that acts as a proton pump inhibitor, effectively suppressing gastric acid secretion. It is a white to brownish-white odorless crystalline powder that melts with decomposition at approximately 166°C. Lansoprazole is freely soluble in dimethylformamide, soluble in methanol, sparingly soluble in ethanol, and practically insoluble in hexane and water.

Lansoprazole Thiadiazine Impurity 1 is a potential process-related impurity or degradation product associated with Lansoprazole. While its exact formation pathway from Lansoprazole is not extensively detailed in publicly available literature, its structure represents a significant alteration of the parent molecule, involving a different heterocyclic ring system. The presence of such impurities is critical to monitor and control during drug manufacturing to ensure the safety and efficacy of the final drug product. This impurity is available as a reference standard for analytical purposes[4][5][6][7][8].

## **Experimental Protocols**

The detection and quantification of impurities in active pharmaceutical ingredients like Lansoprazole are crucial for quality control. High-Performance Liquid Chromatography (HPLC)



and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

While a specific validated method for the **Lansoprazole Thiadiazine Impurity** 1 is not detailed in the reviewed literature, a general stability-indicating UPLC method for Lansoprazole and its related substances can be adapted. The following is a representative protocol based on established methods for Lansoprazole impurity profiling[3]:

Objective: To detect and quantify Lansoprazole and its process-related and degradation impurities.

#### Instrumentation:

 Ultra-High-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

#### **Chromatographic Conditions:**

- Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 μm particle size.
- Mobile Phase A: 0.01M Phosphate Buffer (pH adjusted to 7.0): Methanol (90:10 v/v).
- Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).
- Gradient Program:

Time (min)	% Mobile Phase B	
0	30	
5	50	
10	70	
12	30	

| 15 | 30 |

Flow Rate: 0.3 mL/min.



Detection Wavelength: 285 nm[3].

Column Temperature: 30°C.

Injection Volume: 2 μL.

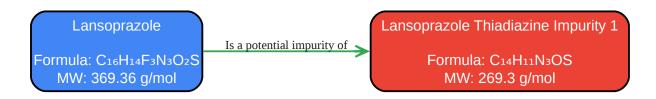
#### Sample Preparation:

- Standard Solution: Prepare a solution of Lansoprazole reference standard in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.
- Impurity Standard Solution: Prepare a solution of **Lansoprazole Thiadiazine Impurity** 1 reference standard to a known concentration.
- Test Solution: Accurately weigh and dissolve the Lansoprazole drug substance in the diluent to achieve a specified concentration.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness[3][9]. Specificity is confirmed by demonstrating that degradation products and other impurities do not interfere with the analysis of Lansoprazole and the impurity of interest[3].

## **Logical Relationship Diagram**

The following diagram illustrates the relationship between Lansoprazole and its thiadiazine impurity, highlighting their distinct molecular formulas and weights. As the precise formation pathway is not well-documented, this diagram presents a logical, rather than a mechanistic, relationship.



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Caption: Relationship between Lansoprazole and its Thiadiazine Impurity 1.

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- To cite this document: BenchChem. [molecular weight and formula of Lansoprazole thiadiazine impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819547#molecular-weight-and-formula-of-lansoprazole-thiadiazine-impurity]

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